
1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole
Übersicht
Beschreibung
1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a sec-butyl group at the first position, an iodine atom at the fourth position, and a methyl group at the third position on the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole typically involves multi-step organic reactions One common method is the electrophilic aromatic substitution reaction, where an iodine atom is introduced into the pyrazole ringThe final step involves the iodination of the pyrazole ring using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(sec-Butyl)-4-azido-3-methyl-1H-pyrazole, while Suzuki coupling can produce biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
1. Building Block in Organic Synthesis
1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole serves as a crucial building block in the synthesis of more complex organic molecules. Its iodine substituent allows for nucleophilic substitution reactions, facilitating the creation of diverse derivatives. For instance, it can be transformed into 1-(sec-butyl)-4-azido-3-methyl-1H-pyrazole through reaction with sodium azide, which is significant for further functionalization in synthetic pathways.
2. Coupling Reactions
The compound is particularly useful in coupling reactions such as Suzuki and Heck coupling. The iodine atom can participate as a leaving group, allowing for the formation of biaryl compounds that are valuable in pharmaceutical chemistry. This application is critical for constructing complex molecular architectures that are often required in drug development.
Biological Applications
1. Antimicrobial and Anticancer Activities
Research has indicated potential biological activities for this compound, including antimicrobial and anticancer properties. Investigations into its mechanism of action suggest that it may interact with specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction could modulate their activity, leading to therapeutic effects.
2. Drug Discovery
The compound is explored as a lead candidate in drug discovery efforts due to its unique structure that may enhance bioactivity and selectivity against target proteins. The presence of the sec-butyl and iodine groups contributes to its pharmacological profile, making it a subject of interest in medicinal chemistry.
Industrial Applications
1. Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes. The optimization of reaction conditions for large-scale synthesis can significantly enhance yield and efficiency.
Wirkmechanismus
The mechanism of action of 1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(sec-Butyl)-3-methyl-1H-pyrazole: Lacks the iodine atom, which affects its reactivity and applications.
1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole: Chlorine instead of iodine, leading to different chemical properties.
1-(sec-Butyl)-4-bromo-3-methyl-1H-pyrazole: Bromine instead of iodine, with distinct reactivity patterns
Uniqueness
The presence of the iodine atom in 1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole makes it particularly useful in coupling reactions and as a precursor for further functionalization. Its unique combination of substituents provides a balance of steric and electronic effects, making it a versatile compound in various chemical transformations.
Biologische Aktivität
1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole is a member of the pyrazole family, characterized by its unique structure that includes a sec-butyl group, an iodine atom, and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
The structural features of this compound allow it to participate in various chemical reactions, including:
- Substitution Reactions: The iodine atom can be replaced through nucleophilic substitution.
- Oxidation and Reduction: It can undergo redox reactions to yield different derivatives.
- Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, facilitating the synthesis of more complex organic molecules.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure enables it to fit into active sites or binding pockets, thereby modulating biochemical processes. This interaction may lead to alterations in enzyme activity or receptor signaling pathways .
Biological Activities
Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:
- Antimicrobial Activity: Pyrazoles have shown effectiveness against various bacterial strains and fungi. For instance, compounds similar to this compound were evaluated for their antibacterial properties against pathogens like Staphylococcus aureus and Klebsiella pneumoniae.
- Anticancer Properties: Research indicates that pyrazoles can exhibit antiproliferative effects against numerous cancer cell lines. The compound has been explored as a potential lead in cancer drug development due to its ability to inhibit tumor growth .
- Anti-inflammatory Effects: Some studies suggest that pyrazoles may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies
Several case studies have investigated the biological activities of pyrazole derivatives:
Case Study 1: Antimicrobial Evaluation
A study conducted on various substituted pyrazoles demonstrated significant antibacterial activity against Staphylococcus aureus and Candida albicans. The synthesized compounds were subjected to the microplate Alamar Blue assay (MABA) to assess their efficacy, revealing promising results for certain derivatives .
Case Study 2: Anticancer Activity
In vitro assays evaluated the anticancer potential of pyrazole derivatives on human cancer cell lines. Results indicated that specific compounds exhibited potent antiproliferative effects, with IC50 values comparable to established chemotherapeutics .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Other Notable Activities |
---|---|---|---|
This compound | Moderate | High | Anti-inflammatory |
1-(sec-butyl)-3-methyl-1H-pyrazole | Low | Moderate | None reported |
1-(sec-butyl)-4-chloro-3-methyl-1H-pyrazole | Low | Low | None reported |
Eigenschaften
IUPAC Name |
1-butan-2-yl-4-iodo-3-methylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-4-6(2)11-5-8(9)7(3)10-11/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSGHJUXMUBZGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236841 | |
Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-33-1 | |
Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-(1-methylpropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.